molecular formula C19H19ClN2O3 B2394117 N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide CAS No. 1396677-10-3

N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide

Cat. No. B2394117
CAS RN: 1396677-10-3
M. Wt: 358.82
InChI Key: OMEXKZDWOMXTLR-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H19ClN2O3 and its molecular weight is 358.82. The purity is usually 95%.
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Scientific Research Applications

Structural Insights and Applications

Supramolecular Structures and Catalytic Systems
The structural analysis of N,N'-bis(substituted)oxamide compounds reveals significant insights into their supramolecular architecture and potential catalytic applications. For instance, a study on a related compound highlighted its ability to form a three-dimensional supramolecular structure through classical hydrogen bonding, suggesting applications in the development of molecular assemblies and materials science (Wang et al., 2016).

Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides using oxalamide derivatives as catalysts demonstrate the potential of oxalamide compounds in facilitating organic synthesis. This application is particularly relevant in the pharmaceutical and chemical manufacturing industries, where efficient and selective catalytic reactions are crucial (De, Yin, & Ma, 2017).

Biological and Chemical Applications

Anticancer Activities
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar oxalamide compounds, have shown promising in vitro cytotoxicity against various human tumor cell lines. These findings suggest potential applications in the development of new anticancer drugs (Basu Baul et al., 2009).

Environmental Remediation
Research on the complete oxidation of organic pollutants in water using photoassisted Fenton reactions points to the utility of certain oxalamide derivatives in environmental remediation. These compounds can facilitate the degradation of harmful organic compounds, suggesting applications in wastewater treatment and pollution control (Pignatello & Sun, 1995).

DNA-Binding and Cytotoxic Activities
Studies on phenylmercury(II) β-oxodithioester complexes, related to oxalamide structures, have explored their DNA-binding properties and cytotoxic activities. Such research indicates the potential of oxalamide derivatives in biomedical research, possibly in the development of therapeutic agents targeting DNA or as tools in molecular biology (Cui et al., 2011).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-12-15(20)7-4-8-16(12)22-18(24)17(23)21-11-19(25)10-9-13-5-2-3-6-14(13)19/h2-8,25H,9-11H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEXKZDWOMXTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.